Product packaging for 7-Fluoro-3H-indol-2-amine(Cat. No.:)

7-Fluoro-3H-indol-2-amine

Cat. No.: B11922681
M. Wt: 150.15 g/mol
InChI Key: HXFUXUSGLMHPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3H-indol-2-amine (CAS 726696-26-0) is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol, this compound serves as a versatile building block for the synthesis of more complex bioactive molecules . Its primary research value lies in its role as a core scaffold in the development of novel therapeutic agents. Notably, 7-fluoro-substituted indoles have been investigated as potent influenza inhibitors , functioning as bioisosteric replacements for other heterocyclic systems in the design of compounds that target the cap-binding domain of the influenza virus PB2 protein . This strategic substitution can lead to improved metabolic stability and reduced susceptibility to enzymatic degradation such as by aldehyde oxidase, offering a potential advantage in the pharmacokinetic profile of drug candidates . Beyond virology, the indole-2-amine structure is a privileged pharmacophore in the design of compounds for oncology research . Hybrid molecules incorporating indole and related oxindole scaffolds have demonstrated promising pro-apoptotic activity against various human cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) . These compounds can induce programmed cell death by modulating key apoptotic markers, such as increasing the expression of caspase-3, caspase-9, and Bax, while decreasing the expression of Bcl-2 . WARNING: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B11922681 7-Fluoro-3H-indol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-3H-indol-2-amine

InChI

InChI=1S/C8H7FN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2,(H2,10,11)

InChI Key

HXFUXUSGLMHPRE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)F)N=C1N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 7 Fluoro 3h Indol 2 Amine Analogs

Reactivity at the 2-Amino Position

The 2-amino group in 3H-indol-2-amine analogs is a primary amine, making it a potent nucleophile and a site for numerous chemical modifications. Its reactivity is central to the derivatization of this heterocyclic core.

The nucleophilic character of the 2-amino group allows it to readily react with a variety of electrophiles. Acylation and alkylation are fundamental transformations for introducing diverse functional groups at this position.

Acylation: The reaction of 2-aminoindole analogs with acylating agents such as acyl chlorides or anhydrides typically proceeds smoothly to form the corresponding N-acylated products (amides). These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of indole-2-carboxamides can be achieved using acyl chlorides with a catalyst like triethylamine. dovepress.com Friedel-Crafts acylation conditions have also been employed to introduce acyl groups onto the indole (B1671886) scaffold, although this typically targets the electron-rich C3 position of the indole ring. acs.orgjst.go.jp

Alkylation: Direct alkylation of the 2-amino group can be achieved with alkyl halides. However, as with many primary amines, there is a risk of over-alkylation. The reactivity of the indole nitrogen (N1) can also compete, particularly under basic conditions. researchgate.netbhu.ac.in Studies on related indole systems show that N-alkylation is a common reaction pathway. rsc.org The choice of solvent and base can influence the selectivity between N-alkylation of the amino group and alkylation at other sites on the indole ring. organic-chemistry.org

Reaction TypeElectrophileGeneral ProductTypical Conditions
AcylationAcyl Chloride (R-COCl)N-(3H-indol-2-yl)amideBase (e.g., Triethylamine), Aprotic Solvent
AcylationAnhydride ((RCO)₂O)N-(3H-indol-2-yl)amideBase or Acid Catalyst
AlkylationAlkyl Halide (R-X)2-(Alkylamino)-3H-indoleBase (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF)
Table 1: Representative Electrophilic Reactions at the 2-Amino Position.

The reaction of primary amines with aldehydes and ketones to form imines (Schiff bases) is a classic transformation in organic chemistry. masterorganicchemistry.comlibretexts.org 2-Aminoindole analogs participate in these condensation reactions, which often serve as the initial step in more complex cascade sequences.

The mechanism typically involves the nucleophilic attack of the 2-amino group on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. libretexts.org Under mildly acidic conditions, this intermediate is protonated and subsequently eliminates a molecule of water to yield a C=N double bond, characteristic of an imine. libretexts.org The pH must be carefully controlled, as strong acid can protonate the starting amine, rendering it non-nucleophilic. libretexts.org

A notable example involves the Lewis acid-catalyzed reaction of 2-aminoindole-3-carboxylates with ynals (alkyne-aldehydes). researchgate.netacs.org The reaction initiates with the condensation between the 2-amino group and the aldehyde to form an imine intermediate, which then undergoes further intramolecular cyclization and rearrangement. researchgate.net In reactions with secondary amines, aldehydes and ketones form enamines, which are nucleophilic at the α-carbon. chemistrysteps.commasterorganicchemistry.com While 2-aminoindoles are primary amines and thus favor imine formation, the tautomeric relationship between imines and enamines is a fundamental concept in their reactivity. chemistrysteps.com

Carbonyl CompoundIntermediateFinal Product TypeReference Reaction
Aldehyde (R-CHO)CarbinolamineImineGeneral Schiff Base Formation masterorganicchemistry.comlibretexts.org
Ketone (R-CO-R')CarbinolamineImineGeneral Schiff Base Formation masterorganicchemistry.comlibretexts.org
YnalImineSpirocyclic Carboline (after cascade)Decarboxylative Annulation researchgate.netacs.org
Table 2: Condensation Reactions of the 2-Amino Group with Carbonyls.

Reactivity of the 3H-Indole (Indolenine) Ring System

The 3H-indole, or indolenine, moiety contains a strained, endocyclic C=N double bond (an imine). This feature is a hub of reactivity, enabling reductions, cycloadditions, and complex rearrangements.

The C=N bond of the indolenine ring is susceptible to reduction, typically using hydride reagents like sodium borohydride, to yield the corresponding indoline (B122111) structure. When the 3H-indole already contains a stereocenter, the reduction of the C=N bond can create a second stereocenter, leading to the formation of diastereomers.

The control of this diastereoselectivity is a significant challenge in synthesis. Studies on the formation of 3H-indoles via oxidative cyclization have shown that the diastereoselectivity of the process is highly dependent on the catalyst and reaction conditions. uic.edu For example, in one study, the diastereoselectivity was found to have an inverse correlation with the steric nature of the iodoalkane catalyst used, suggesting that the catalyst is present during the stereochemical-defining step. uic.edu Similarly, the conversion of aryl azides to 3H-indoles via a Staudinger reduction was shown to proceed diastereoselectively. acs.orgnih.gov These findings highlight that the stereochemical outcome of reactions involving the indolenine C=N bond can be influenced by external reagents and the inherent structure of the substrate.

The C2=C3 pi-bond of the indole system is known to participate in cycloaddition reactions. wikipedia.orgresearchgate.net In 3H-indoles, the indolenine moiety can act as a reactive component in various cycloaddition processes, particularly [3+2] cycloadditions, leading to the construction of complex, polycyclic, and often spirocyclic scaffolds. figshare.comresearchgate.net

In one-pot, three-component reactions, indolenines have been used as dipolarophiles in 1,3-dipolar cycloadditions with azomethine ylides (which are generated in situ from aldehydes and amino acids or their derivatives). figshare.comrsc.org These reactions can produce highly substituted spiro[pyrrolidin-2,3′-oxindoles] and related structures with excellent control over diastereoselectivity, often yielding a single diastereomer. figshare.comrsc.org The diastereoselectivity can sometimes even be inverted by slightly modifying the reaction conditions. figshare.com Intramolecular cycloadditions of azomethine ylides have also been developed to synthesize complex spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones. nih.gov

Reaction TypeReactantsProduct TypeYield / DiastereoselectivityReference
1,3-Dipolar CycloadditionIndolenines, 3-Aminooxindoles, AldehydesIndolenine-substituted spiro[pyrrolidin-2,3'-oxindoles]Up to 99% / >20:1 dr figshare.com
1,3-Dipolar Cycloaddition4-Aminopyrazolones, Aldehydes, IndoleninesIndolenine-derived spiro[pyrazolone-4,2'-pyrrolidine]Up to 95% / >20:1 dr rsc.org
Intramolecular CycloadditionAzomethine Ylide (tethered to indole precursor)Spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones- nih.gov
Table 3: Cycloaddition Reactions Involving the Indolenine Moiety.

The contiguous N1-C2-C3 atom system in 2-aminoindoles can act as a single reactive unit, participating in concerted or sequential reactions like annulations and rearrangements.

A compelling example is a Lewis acid-catalyzed decarboxylative annulation of 2-aminoindole-3-carboxylates. researchgate.netacs.org This reaction is initiated by condensation at the 2-amino group (C2), followed by a [3+2] spirocycloaddition that directly involves the N1-C2 bond of the indole ring. This spirocyclic intermediate then undergoes a 2,3-aza migration, a rearrangement involving the N1, C2, and C3 atoms, to ultimately form dihydrochromeno-fused δ-carbolines. researchgate.netacs.org This cascade demonstrates the sophisticated interplay between the different reactive sites within the N1-C2-C3 system.

The synthesis of 2-amino-3-hydroxy-3H-indoles also highlights the reactivity of this system. One method involves the intramolecular nucleophilic attack of an amine onto a ketenimine intermediate to form the 2-aminoindole ring, which is then oxidized at the C3 position. researchgate.net This illustrates how the formation and subsequent functionalization of the scaffold are intrinsically linked to the N1-C2-C3 unit. The indole ring itself is generally reactive at the N1 and C3 positions. rsc.org In some cases, the C2–N sigma bond can be involved in cycloaddition reactions. rsc.org

Impact of the C7 Fluorine Substitution on Reactivity

The fluorine atom at the C7 position of an indole ring exerts a powerful influence on the molecule's reactivity through a combination of electronic and steric effects. These factors can alter reaction rates, determine the position of incoming chemical groups, and in some cases, hinder transformations altogether.

The presence of a fluorine atom on an aromatic ring, such as the indole nucleus, introduces competing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic system through the sigma bond network. researchgate.netnih.gov This electron-withdrawing inductive effect generally deactivates the ring towards electrophilic attack. ijrar.org The effect is strongest at the positions closest to the fluorine atom. ijrar.org

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the pi-system of the aromatic ring, which is an electron-donating resonance effect. researchgate.netijrar.org This effect tends to increase the electron density on the ring, particularly at the ortho and para positions relative to the fluorine. saskoer.ca

In the case of fluorinated aromatic compounds, these two effects are in opposition. While the inductive effect is generally stronger for halogens, the resonance effect of fluorine is more significant than that of other halogens due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. reddit.com This interplay means that while the ring is generally deactivated, the ortho and para positions are less deactivated than the meta position. ijrar.org For a 7-fluoro-substituted indole, this would influence the electron density at various positions on both the benzene (B151609) and pyrrole (B145914) rings. The pyrrole ring in indole is inherently more electron-rich and typically the site of electrophilic attack, and the C7-fluoro substituent modulates this reactivity. quora.com

The table below summarizes the electronic effects of a fluorine substituent on an aromatic ring.

Electronic EffectDescriptionImpact on Aromatic Ring
Inductive Effect (-I) Withdrawal of electron density through the sigma bond due to high electronegativity. researchgate.netnih.govDeactivates the ring, making it less nucleophilic. ijrar.org
Resonance Effect (+M) Donation of lone pair electrons into the pi-system. researchgate.netijrar.orgActivates the ortho and para positions relative to other positions on the ring. saskoer.ca

The electronic tug-of-war between the inductive and resonance effects of the C7-fluorine atom has a direct impact on where and how fast chemical reactions occur on the indole scaffold.

Regioselectivity: The directing effect of substituents is crucial in determining the outcome of electrophilic aromatic substitution reactions. While electron-donating groups are typically ortho, para-directing, and electron-withdrawing groups are meta-directing, halogens are an exception, being deactivating yet ortho, para-directing. saskoer.ca In the context of a 7-fluoroindole, the fluorine atom influences the regioselectivity of reactions. For instance, in electrophilic substitutions, the substitution pattern can be altered compared to an unsubstituted indole. While the C3 position of the indole is generally the most nucleophilic and prone to attack, the C7-fluoro substituent can modulate the reactivity of other positions, including C2, C4, C5, and C6. quora.comchim.it The precise outcome often depends on the specific reaction conditions and the nature of the electrophile. numberanalytics.com

Reaction Rates: Generally, the strong inductive electron withdrawal by fluorine deactivates the indole ring, leading to slower reaction rates in electrophilic aromatic substitutions compared to unsubstituted indole. ijrar.org However, the impact on the rate can be complex. In some cases, the deactivation might be less pronounced at specific positions due to the counteracting resonance effect. researchgate.net Conversely, in reactions where a buildup of positive charge on the ring is involved in the rate-determining step, the deactivating nature of fluorine will significantly slow down the reaction. msu.edu

The following table outlines the general influence of a C7-fluoro substituent on electrophilic aromatic substitution reactions of indoles.

FeatureInfluence of C7-FluorineRationale
Regioselectivity Alters the preferred position of electrophilic attack.The interplay of inductive and resonance effects changes the relative electron density at different positions of the indole ring. saskoer.ca
Reaction Rate Generally decreases the rate of electrophilic substitution.The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic system. ijrar.org

Beyond electronic effects, the physical presence of the fluorine atom at the C7 position can create steric hindrance, which is the obstruction of a reaction pathway due to the size of a substituent.

The C7 position is adjacent to the N1 position of the indole ring. A substituent at C7 can sterically encumber reactions involving the N1-substituent or attack at the C6 position. In the context of 7-fluoro-3H-indol-2-amine analogs, this steric hindrance can:

Inhibit Reactions: For some transformations, the steric bulk of the C7-substituent, even a relatively small fluorine atom, can completely prevent a reaction from occurring. frontiersin.org

Reduce Yields and Stereoselectivity: In other cases, the reaction may proceed, but the yield and stereoselectivity are diminished. For example, in enantioselective reactions, the C7-substituent can interfere with the approach of the substrate to the chiral catalyst, leading to a lower enantiomeric excess. mdpi.com This has been observed in reactions of 7-fluoro-substituted indoles where both the yield and the enantioselectivity were reduced compared to other substituted indoles. mdpi.com

Influence Conformational Preferences: The steric interaction between the C7-substituent and groups at the N1 or C6 positions can influence the preferred conformation of the molecule, which in turn can affect its reactivity.

Advanced Rearrangement Reactions (e.g., Stevens Rearrangements, Epoxide Rearrangements)

Fluorinated indoles can participate in a variety of rearrangement reactions, leading to complex and often valuable molecular architectures. The presence of fluorine can influence the course and outcome of these transformations.

Stevens Rearrangement: The Stevens rearrangement is a chemical reaction that involves the migration of an alkyl or aryl group from a quaternary ammonium (B1175870) salt or a sulfonium (B1226848) salt to an adjacent carbon atom. rsc.org This rearrangement has been utilized in the synthesis of complex indole alkaloids. u-tokyo.ac.jpresearchgate.net In the context of fluorinated indoles, a difluorocarbene-induced Stevens rearrangement of tertiary amines has been reported, which can involve quora.comvulcanchem.com- and quora.comfrontiersin.org-sigmatropic shifts. nih.gov While specific examples with this compound are not detailed, the principles suggest that appropriately substituted analogs could undergo such transformations to generate novel fluorinated heterocyclic systems.

Epoxide Rearrangements: Fluorinated epoxides are known to be relatively unstable and can undergo various ring-opening and rearrangement reactions. cas.cn The introduction of fluorine can influence the stability and reactivity of epoxides. beilstein-journals.org For instance, monofluorinated epoxides can undergo a ring-opening process in the presence of a fluoride (B91410) source to yield α-fluorinated ketones. cas.cn While not a direct rearrangement of the carbon skeleton in the classical sense, it represents a significant transformation. More complex rearrangements, such as the neutral thermal oxy-Cope rearrangement, have been applied to the synthesis of selectively fluorinated cyclic compounds. nih.gov Additionally, epoxide rearrangements are implicated in certain pinacol-type rearrangements, where the presence of fluorine can significantly impact the reaction course by destabilizing carbocation intermediates. msu.edu The synthesis of fluorinated oxetanes from epoxides has also been achieved through a reaction inspired by the Stevens rearrangement. acs.org

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key strategies include transformations of the amine group and the indole nucleus itself.

Amine Group Derivatization: The primary amine group at the C2 position is a key handle for derivatization. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. vulcanchem.com This can be used to introduce a wide variety of functional groups and can also serve as a protecting group strategy.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides. vulcanchem.com This is another common method for modifying the properties of the amine.

Alkylation and Arylation: The amine can undergo N-alkylation or N-arylation, for example, through Buchwald-Hartwig amination, to introduce alkyl or aryl substituents. vulcanchem.com

Indole Ring Functionalization: The indole ring itself can be further functionalized. While the C3 position is typically the most reactive towards electrophiles, the C7-fluorine substituent and other directing groups can be used to achieve substitution at other positions. quora.comchim.it

Derivatization for Analytical Purposes: Chemical derivatization is also employed to enhance the detectability of molecules in analytical techniques like HPLC. nih.gov This often involves introducing chromophores or fluorophores to the molecule. nih.govlibretexts.org

The table below provides examples of common derivatization reactions for amines and indoles.

Reaction TypeReagent ClassFunctional Group Formed
Acylation Acyl chlorides, AnhydridesAmide
Sulfonylation Sulfonyl chloridesSulfonamide
Alkylation Alkyl halidesSecondary/Tertiary Amine
Arylation Aryl halides (with catalyst)Arylamine

Late-Stage Functionalization of Fluoroindole Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. nih.govmpg.de This approach allows for the rapid generation of analogs from a common advanced intermediate, which is highly efficient for exploring structure-activity relationships. nih.gov

For fluoroindole scaffolds, LSF can be achieved through various C-H activation strategies. acs.orgmdpi.com These methods enable the direct conversion of C-H bonds into new C-C, C-N, C-O, or C-halogen bonds, often with high regioselectivity that might be difficult to achieve through classical methods. nih.gov

C-H Borylation/Protodeboronation: Iridium-catalyzed borylation can introduce a boronate ester group at various positions on the indole ring, which can then be used in subsequent cross-coupling reactions or be removed (protodeboronation) to achieve specific substitution patterns. ossila.com

Directed C-H Functionalization: By installing a directing group on the indole nitrogen, it is possible to achieve site-selective functionalization at otherwise less reactive positions, such as C7. acs.orgnih.gov Ruthenium-catalyzed C7-amidation and alkenylation of indoles have been demonstrated using a removable directing group. nih.gov

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for the dual C-H functionalization of indoles, enabling the synthesis of complex fused heterocyclic systems. acs.orgacs.org For example, a palladium-catalyzed C-H functionalization/β-fluoride elimination sequence has been developed for the synthesis of gem-difluoro olefins from indoles. nih.gov

LSF of fluoroindoles is a rapidly evolving field that promises to provide access to a wide array of novel fluorinated compounds with potentially interesting biological or material properties. nih.gov

Selective C-H Activation and Borylation

The introduction of a fluorine atom onto the indole ring can significantly influence the electronic properties and reactivity of the molecule, making the regioselective functionalization of fluoroindoles a subject of considerable interest. epfl.ch Catalytic C-H borylation has emerged as a key strategy for this purpose, with iridium and nickel-based catalyst systems demonstrating notable efficacy. rsc.orgrsc.org

Research into the C-H borylation of fluoroindoles has shown that the reaction can proceed without cleavage of the robust C-F bond. rsc.org The regioselectivity of the borylation is often dictated by steric and electronic factors, as well as the choice of catalyst and directing groups. rsc.orgacs.org For instance, the use of directing groups on the indole nitrogen can steer the borylation to specific positions on the benzene ring, such as the C7 position. acs.orgosaka-u.ac.jp

Iridium-catalyzed borylation, often employing ligands like bipyridine or phenanthroline derivatives, has been extensively studied for its ability to functionalize a variety of aromatic and heteroaromatic compounds. nih.govmdpi.comresearchgate.net These reactions typically proceed under mild conditions and exhibit high functional group tolerance. nih.govnih.gov In the context of fluoroindoles, iridium catalysts can facilitate the selective borylation, providing a synthetic handle for further diversification. epfl.chuniv-rennes.fr

Nickel-catalyzed C-H borylation has also been shown to be effective for indoles, offering an alternative to precious metal catalysts. rsc.org These reactions can provide access to 2-borylated indole products, demonstrating the versatility of transition metal catalysis in the functionalization of these important heterocyclic systems. rsc.org

Table 1: Regioselective Borylation of Fluoroindole Analogs This table summarizes the outcomes of borylation reactions on various fluoroindole substrates, highlighting the catalyst system, reaction conditions, and the resulting regioselectivity.

SubstrateCatalyst SystemBorylation ReagentSolventProduct(s)Yield (%)Reference
FluoroindoleNi(cod)₂/ICyB₂pin₂Toluene2-Borylated fluoroindole- rsc.org
N-Acyl IndolesLigand-free IridiumHBpin-C3-Borylated indolesGood rsc.org
N-Silyl IndolesIridium-basedB₂pin₂-7-BorylindoleHigh acs.org
FluoroarenesCobalt-basedB₂pin₂CPMEmeta-Borylated fluoroarenes- nih.gov
7-Fluoro-1H-indole-3-carbaldehyde----- nih.gov

Data not available for all fields.

The development of these C-H activation and borylation methodologies provides a powerful toolkit for the synthesis of complex, functionalized indole derivatives. The ability to selectively introduce a boryl group onto the fluoroindole scaffold opens up avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science. nih.govepfl.ch Further research in this area is likely to focus on the development of even more selective and efficient catalytic systems, as well as the expansion of the substrate scope to include a wider range of functionalized indole analogs. researchgate.netmsu.edu

Theoretical and Mechanistic Investigations of 7 Fluoro 3h Indol 2 Amine Chemistry

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful lens through which the transient nature of 7-fluoro-3H-indol-2-amine can be examined. Quantum mechanical calculations, particularly Density Functional Theory (DFT), allow for the detailed exploration of its structure, energetics, and reaction pathways at a level of detail often inaccessible by experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of reactions involving transient species like this compound. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction mechanism can be constructed.

For a hypothetical reaction, such as the acid-catalyzed tautomerization of this compound to the more stable 7-fluoro-1H-indol-2-amine, DFT calculations can elucidate the stepwise process. This would involve protonation at the imine nitrogen, followed by deprotonation at the C3 position. DFT models can predict the activation energy for each step, identifying the rate-determining transition state. ic.ac.uk

Table 1: Hypothetical DFT-Calculated Energetics for the Tautomerization of this compound

Species/Transition StateMethod/Basis SetRelative Energy (kcal/mol)
This compoundB3LYP/6-311G++(d,p)15.2
Protonated IntermediateB3LYP/6-311G++(d,p)5.8
Tautomerization TSB3LYP/6-311G++(d,p)22.5
7-Fluoro-1H-indol-2-amineB3LYP/6-311G++(d,p)0.0

Note: The data in this table is illustrative and based on typical values for indole (B1671886) tautomerization, not from a specific study on this compound.

These computational studies provide critical insights into the feasibility of proposed reaction pathways and the influence of the fluorine substituent on the energy barriers. beilstein-journals.org

Analysis of Electronic Structure and Fluorine’s Influence on Reactivity

The fluorine atom at the 7-position exerts significant electronic effects on the 3H-indol-2-amine core. As the most electronegative element, fluorine acts as a powerful σ-electron-withdrawing group, which can alter the electron density distribution across the molecule. acs.org This inductive effect can decrease the basicity of the nearby nitrogen atoms and influence the nucleophilicity of the molecule.

DFT calculations can quantify these effects by computing molecular orbitals, electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and distributions govern the molecule's behavior as a nucleophile or electrophile. nih.gov The presence of the 7-fluoro substituent is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy implies increased susceptibility to nucleophilic attack. beilstein-journals.org

Table 2: Calculated Electronic Properties of Indole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
3H-Indol-2-amine (hypothetical)-5.8-0.52.1
This compound (hypothetical)-6.1-0.83.5

Note: This table presents hypothetical, representative data to illustrate the expected electronic effects of the fluorine substituent.

Furthermore, the fluorine atom can engage in through-space interactions and potentially form intramolecular hydrogen bonds with adjacent groups, which can lock the conformation and modulate reactivity. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

In reactions where this compound can react at multiple sites, DFT calculations are crucial for predicting the regiochemical outcome. For instance, in an electrophilic addition reaction, the preferred site of attack can be predicted by analyzing the calculated nucleophilicity indices (e.g., Fukui functions or atomic charges) at different positions on the molecule. researchgate.net

Similarly, if the reaction creates a new stereocenter, computational modeling can predict the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the favored pathway can be identified. The energy difference between these transition states directly correlates with the predicted enantiomeric or diastereomeric excess. acs.org For example, in a reaction involving the approach of a reagent to the prochiral C3 position, DFT can model the transition states for attack from either face, allowing for a prediction of the stereochemical outcome.

Experimental Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental validation is essential for confirming mechanistic hypotheses. Techniques such as intermediate trapping and kinetic isotope effect studies are pivotal in probing the transient existence and reaction pathways of species like this compound.

Intermediate Trapping and Identification

Given the reactive nature of 3H-indol-2-amines, they are often not isolated but are generated in situ. One of the most direct methods to prove the existence of such a transient intermediate is through trapping experiments. d-nb.info This involves introducing a highly reactive "trapping" agent into the reaction mixture that can intercept the intermediate to form a stable, characterizable adduct.

For example, if this compound were generated in a reaction, the addition of a potent dienophile, such as N-phenylmaleimide, could potentially lead to a Diels-Alder adduct. The isolation and structural characterization of this adduct would provide strong evidence for the formation of the 3H-indol-2-amine intermediate. The choice of trapping agent is critical; it must react faster with the intermediate than any other species in the pot, without interfering with the primary reaction that generates the intermediate.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. ic.ac.ukacs.org This effect is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate.

In the context of reactions involving this compound, a primary KIE would be expected if a C-H bond at the 3-position is broken in the rate-determining step of a reaction, such as in an aromatization process. nih.gov By comparing the rate of reaction of the standard compound with its C3-deuterated analogue, the magnitude of the KIE (kH/kD) can be determined. A significant primary KIE (typically > 2) would strongly support a mechanism where this bond cleavage is rate-limiting. rsc.org Conversely, the absence of a KIE would suggest that the C-H bond breaking occurs in a fast step after the rate-determining step. ic.ac.uk

Table 3: Representative Kinetic Isotope Effects in Indole Chemistry

Reaction TypeIsotopic SubstitutionObserved kH/kDMechanistic Implication
Electrophilic Substitution at C3C3-H vs C3-D~1.0-1.2C-H bond breaking is not rate-determining
Base-catalyzed EnolizationC3-H vs C3-D~3.5-6.0C-H bond breaking is rate-determining
Fischer Indole SynthesisN-H vs N-D~0.4-0.7 (inverse)Pre-equilibrium protonation

Note: This table contains representative data from various indole reactions to illustrate the application of KIE and does not represent specific experiments on this compound.

These experimental techniques, when combined with computational predictions, provide a robust and comprehensive understanding of the intricate chemistry of reactive intermediates like this compound.

Reaction Pathway Determination for Novel Transformations

The determination of reaction pathways for novel transformations involving this compound is heavily reliant on computational chemistry, particularly Density Functional Theory (DFT). sumitomo-chem.co.jpresearchgate.netlongdom.org These theoretical calculations provide insights into the energies of reactants, transition states, and products, allowing for the elucidation of the most probable mechanistic routes.

Novel transformations of the this compound scaffold can be envisaged through several reaction types. For instance, in reactions analogous to those seen with related fluoroindoles, the compound could participate in cascade reactions. A reported strategy for constructing 2-fluoroindoles involves a formal [4+1] cyclization of ortho-vinylanilines with difluorocarbene. Mechanistic studies for this process suggest a pathway involving a cascade of difluorocarbene-trapping and intramolecular Michael addition, followed by the cleavage of a C-F bond. nih.gov

Another potential transformation is N-substitution, which for similar 2-fluoroindoles has been achieved through Buchwald-Hartwig couplings followed by a base-promoted intramolecular nucleophilic reaction and β-fluorine elimination. acs.org The reaction pathway for such a transformation with this compound would likely proceed through a palladium-catalyzed C-N bond formation, followed by an intramolecular cyclization.

Computational modeling can be used to map the potential energy surface for these proposed reactions. numberanalytics.comnsf.gov For example, a DFT study could compare the energy barriers for different possible cyclization pathways or investigate the intermediates in a multi-step synthesis. These studies are crucial for predicting reaction outcomes, optimizing conditions, and designing new synthetic routes that leverage the unique reactivity of the this compound core.

A hypothetical reaction pathway for the functionalization of this compound is detailed in the table below, outlining the key steps and the role of computational analysis.

StepDescriptionComputational Investigation
1 Initial Complexation DFT calculations to model the coordination of a metal catalyst (e.g., Palladium) to the indole nitrogen or the amino group.
2 Oxidative Addition Calculation of the transition state energy for the oxidative addition of the catalyst into a C-H or N-H bond.
3 Reductive Elimination Modeling the final step to form the C-C or C-N coupled product and regenerate the catalyst, determining the overall reaction feasibility.

Structure-Reactivity Relationships in Fluoroindoles

The reactivity of the indole nucleus is significantly modulated by the electronic properties of its substituents. In the case of fluoroindoles, the fluorine atom exerts a strong influence through both inductive and resonance effects.

This electronic modulation directly affects the reactivity of 7-fluoroindoles. For instance, in reactions where the indole acts as a nucleophile, the presence of the electron-withdrawing fluorine at C7 is expected to decrease its nucleophilicity compared to unsubstituted indole. rsc.org This has been observed in studies where indoles bearing electron-withdrawing groups show lower reactivity and require longer reaction times for certain transformations. researchgate.net

Conversely, the fluorine substituent can influence the acidity of the N-H proton. The -I effect can stabilize the corresponding anion (indolide), making the N-H proton more acidic and facilitating reactions that proceed via deprotonation.

The relationship between the electronic nature of substituents and reaction rates can often be quantified using Hammett plots, which correlate reaction rate constants with substituent constants (σ). researchgate.net For a series of 7-substituted indoles, a linear relationship would be expected between the logarithm of the relative reaction rate (log(k/k₀)) and the Hammett parameter for the C7 substituent, providing a quantitative measure of the substituent's electronic influence on the transition state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on chemical reactivity/properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural features of molecules with their biological activities or physicochemical properties, including chemical reactivity. numberanalytics.comwikipedia.org For a compound like this compound, QSAR methodologies can be employed to build predictive models for its reactivity in various chemical transformations. researchgate.netajrconline.org

A typical QSAR study focused on chemical reactivity involves the following steps:

Dataset Assembly: A series of related fluoroindoles with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. neovarsity.org These descriptors quantify various aspects of the molecular structure. For reactivity studies, these often include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potentials. These are often derived from quantum chemical calculations.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the shape and size of the molecule.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links a selection of descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the training of the model).

The resulting QSAR model can then be used to predict the reactivity of new, unsynthesized fluoroindole derivatives, guiding the design of compounds with desired chemical properties.

Below is a table of molecular descriptors that would be relevant for a QSAR study on the reactivity of fluoroindoles.

Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity
Electronic Energy of the LUMO (ELUMO)Relates to susceptibility to nucleophilic attack. A lower ELUMO indicates higher reactivity towards nucleophiles.
Electronic Partial charge on N1Indicates the nucleophilicity of the indole nitrogen.
Quantum-Chemical Hammett constant (σ)Quantifies the electron-donating or -withdrawing nature of the fluorine substituent.
Steric Molar Refractivity (MR)Encodes the volume of the molecule and its polarizability, affecting interactions with other reactants or catalysts.
Topological Kappa Shape Indices (κ)Describe the degree of shape complexity of the molecule.

Conformational Preferences and Tautomerism of 3H-Indol-2-amine Systems

The 3H-indol-2-amine structure exists in a tautomeric equilibrium with its more common 1H-indol-2-amine counterpart. The position of this equilibrium is a critical factor determining the compound's chemical behavior, as the two tautomers possess distinct reactivity profiles. nih.govresearchgate.net The 3H-tautomer (an imine) and the 1H-tautomer (an enamine) can interconvert via an intramolecular proton transfer.

Tautomeric Equilibrium:

The relative stability of these two forms can be investigated using computational methods, primarily DFT. mdpi.com By calculating the total energies of the optimized geometries for both tautomers, the equilibrium constant can be predicted. nih.gov The solvent environment can significantly influence the position of this equilibrium; polar solvents may stabilize the tautomer with the larger dipole moment. wuxiapptec.com

For this compound, the fluorine atom at C7 is expected to influence the tautomeric balance. Its electron-withdrawing nature could differentially stabilize one tautomer over the other. DFT calculations would be essential to quantify this effect.

1H-Indol-2-amine (Amine tautomer): Aromatic pyrrole (B145914) ring.

This compound (Imine tautomer): Non-aromatic pyrrole ring, with a C=N double bond.

A hypothetical energy profile for the tautomerism is shown in the table below.

TautomerHypothesized Relative Energy (Gas Phase, kcal/mol)Hypothesized Relative Energy (Polar Solvent, kcal/mol)Key Structural Feature
1H-Indol-2-amine0.0 (Reference)0.0 (Reference)Aromatic pyrrole ring
3H-Indol-2-amine+5.2+3.5Non-aromatic pyrrole ring, exocyclic C=N bond

Conformational Preferences:

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ic.ac.uk For this compound, key rotational barriers would include the bond connecting the amino group to the ring. Computational modeling can map the potential energy surface as a function of dihedral angle rotation to identify low-energy conformers. acs.orgijpsonline.com In related systems, intramolecular hydrogen bonding has been shown to stabilize certain conformations. researchgate.net Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other reactants, catalysts, or biological targets.

Advanced Applications in Synthetic Organic Chemistry and Chemical Research

7-Fluoro-3H-indol-2-amine as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a powerful synthon for the construction of a wide array of complex organic molecules.

Building Block for Complex Heterocyclic Structures

The indole (B1671886) nucleus is a prevalent motif in many biologically active compounds and functional materials. The presence of a fluorine atom in this compound can significantly influence the physicochemical and biological properties of the resulting heterocyclic structures. mdpi.com

Researchers have utilized this compound and its derivatives to synthesize a variety of complex heterocyclic systems. For instance, it can be a precursor for the synthesis of fluorinated versions of biologically important scaffolds. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design. chinesechemsoc.org The synthesis of various indole derivatives, which are important heterocyclic structures with biological and pharmaceutical activities, has been a significant area of research. rsc.org

Table 1: Examples of Complex Heterocyclic Structures Derived from Indole Precursors

Resulting HeterocycleSynthetic StrategyPotential ApplicationReference
Fluorinated Indolo[2,3-c]quinolinesDual amination transformationMedicinal Chemistry rsc.org
Fluorinated Chromeno[3,2-b]indol-11-onesDual amination transformationMedicinal Chemistry rsc.org
Substituted IndolesMetal-free dehydrogenative aromatizationPharmaceutical Intermediates organic-chemistry.org
IndolylmalonamidesThree-component reaction with a Lewis acid catalystUndisclosed rsc.org

Precursor for Fluorinated Polycycles and Spirocompounds

Polycyclic and spirocyclic compounds are three-dimensional structures that are of great interest in medicinal chemistry and materials science due to their rigid frameworks and unique spatial arrangement of functional groups. This compound is a valuable precursor for the synthesis of fluorinated polycycles and spirocompounds. researchgate.net

The synthesis of fluorinated spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-diones has been achieved through one-pot, environmentally friendly microwave-assisted methods using ionic liquids as catalysts. nih.gov These compounds are of interest for their potential biological activities. nih.govresearchgate.net The incorporation of a fluorine atom can lead to compounds with enhanced therapeutic properties. researchgate.net Spiro-indole heterocyclic systems have a broad spectrum of biological activities, including analgesic, fungicidal, and anti-inflammatory properties. researchgate.net

Table 2: Examples of Fluorinated Polycycles and Spirocompounds

Compound ClassSynthetic ApproachKey FeaturesReference
Fluorinated Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dionesOne-pot microwave-induced synthesisEnvironmentally benign, high yield researchgate.netnih.gov
Fluorinated Spiro[3H-indole-3,2'-tetrahydro-1,3-thiazine]-2,4'(1H)-dionesIonic liquid-catalyzed synthesisHigh yield, potential biological activity researchgate.netresearchgate.net
CF3-Containing Spiro-[indene-proline] DerivativesRh(III)-catalyzed C-H activation/annulationAccess to novel fluorinated proline derivatives nih.gov

Role in the Design of Novel Organic Reagents and Catalysts

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives valuable in the design of novel organic reagents and catalysts.

Unsymmetric Fluorine-Containing N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in organometallic catalysis. man.ac.ukrsc.org The electronic and steric properties of NHC ligands can be fine-tuned by modifying the substituents on the heterocyclic ring. man.ac.uk The introduction of fluorine into the NHC framework can lead to ligands with unique properties that are often not achievable with their non-fluorinated counterparts. man.ac.uk

While the direct use of this compound to form NHC ligands is not explicitly detailed in the provided context, the synthesis of unsymmetrical NHC precursors can be achieved through multi-step procedures involving various aniline (B41778) derivatives. rsc.orgnih.gov The development of unsymmetrical NHC ligands is an active area of research, as they can offer more flexibility in catalyst design compared to their symmetrical analogs. nih.gov

Catalyst-Controlled Slow-Release Strategies for Nitrogen Transformations

Nitrogen-containing compounds are fundamental in chemistry and biology. The development of new methods for the controlled formation of carbon-nitrogen bonds is a key area of research. acs.org Photocatalysis has emerged as a powerful tool for generating nitrogen-centered radicals under mild conditions, enabling a variety of important transformations. nih.gov

While a direct role for this compound in catalyst-controlled slow-release strategies for nitrogen transformations is not explicitly stated, the broader context of indole chemistry suggests its potential utility. For instance, indole derivatives can participate in various cyclization and functionalization reactions to form complex nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org The development of enantioselective organocatalytic methods for the synthesis of nitrogen-containing heterocycles is an active area of research. bham.ac.uk

Chemical Probes for Spectroscopic Studies and Material Science Research

The fluorine atom in this compound makes it a useful component in the design of chemical probes for spectroscopic studies, particularly for ¹⁹F NMR spectroscopy. researchgate.net

¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of molecules due to the high sensitivity of the fluorine nucleus to its local environment. researchgate.net Fluorinated compounds, including those derived from 7-fluoroindole, can be incorporated into biomolecules to act as probes. researchgate.netossila.com

Fluorescent analogs of biomolecular building blocks are crucial for studying biological processes using fluorescence spectroscopy. nih.gov While the intrinsic fluorescence of this compound is not detailed, indole derivatives are known to be fluorescent and are used to create probes for biological imaging and sensing. nih.gov The development of paramagnetic chemical probes for NMR and EPR spectroscopy is another area where such fluorinated compounds could find application. acs.org

In materials science, fluorinated organic compounds are used in the development of materials with specific properties. For example, polyindoles, which can be synthesized from indole monomers, are conducting polymers with applications in batteries. ossila.com The introduction of fluorine can modify the electronic properties and stability of these materials.

¹⁹F NMR as a Tool for Structural and Conformational Analysis

The presence of a fluorine atom at the C7 position of the indole ring provides a powerful and sensitive handle for analysis using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Unlike ¹H or ¹³C NMR, ¹⁹F NMR offers several distinct advantages that make it exceptionally well-suited for studying molecular structure, conformation, and interactions.

The ¹⁹F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity that is comparable to that of protons. Furthermore, the ¹⁹F chemical shift has an extremely wide spectral range (over 800 ppm), which makes it exquisitely sensitive to subtle changes in the local electronic environment.

In the context of this compound and its derivatives, the chemical shift of the C7-fluorine atom acts as a non-invasive reporter. Its value is directly influenced by:

Tautomeric Equilibrium: The molecule can exist in equilibrium with its 1H-indol-2-amine tautomer. The electronic distribution in these forms is distinct, leading to a measurable difference in the ¹⁹F chemical shift, allowing researchers to study the factors that influence this equilibrium (e.g., solvent, pH, substitution).

Conformational Changes: Rotations around single bonds that alter the spatial relationship of other functional groups relative to the fluorine atom can be detected as changes in the ¹⁹F signal.

Intermolecular Interactions: When the molecule binds to a biological target, such as a protein active site, the local environment around the fluorine atom is altered. This change is immediately reflected in the ¹⁹F chemical shift, providing direct evidence of binding and offering insights into the binding mode.

The table below illustrates the sensitivity of the ¹⁹F NMR chemical shift to the local environment, showing hypothetical shifts for the C7-fluorine in different states.

Molecular State/EnvironmentRepresentative ¹⁹F Chemical Shift (δ, ppm)Rationale for Shift Change
Free in Aprotic Solvent (e.g., CDCl₃)Baseline (e.g., -120.5)Reference state in a non-polar, non-hydrogen bonding environment.
Free in Protic Solvent (e.g., CD₃OD)-121.2Solvent hydrogen bonding to the fluorine or nearby nitrogen atoms alters electron density.
Bound to a Hydrophobic Protein Pocket-119.8Desolvation and van der Waals interactions within the pocket lead to a downfield shift.
Bound via H-Bond to Protein Backbone-123.0Formation of a hydrogen bond to the fluorine atom significantly shields the nucleus, causing an upfield shift.
Protonation of the 2-amino group-118.5The positive charge on the adjacent ring system electronically deshields the fluorine nucleus.

Integration into Advanced Organic Materials (e.g., Polyindoles for Optoelectronics, Semiconductors)

The this compound scaffold is a promising monomer for the synthesis of advanced organic materials, particularly fluorinated polyindoles. The indole ring is an inherently electron-rich system capable of undergoing oxidative polymerization to form conjugated polymers. The strategic introduction of a fluorine atom at the C7 position profoundly modifies the electronic properties of both the monomer and the resulting polymer, making them suitable for optoelectronic and semiconductor applications.

The primary effects of fluorination in this context include:

Tuning of Energy Levels: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer backbone. This is a critical strategy for tuning the band gap and improving the alignment of energy levels with electrodes or other materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Enhanced Stability: The high strength of the C-F bond and the electron-withdrawing nature of fluorine can increase the oxidative stability of the polymer, making it more resistant to degradation from atmospheric oxygen and moisture. This leads to longer device lifetimes.

Improved Morphology and Solubility: Fluorination can influence the intermolecular packing of polymer chains, potentially leading to more ordered domains that facilitate better charge transport. It can also be used to tune the solubility of the polymer for solution-based processing.

The following table provides a comparative summary of the projected properties of a hypothetical poly(7-fluoroindole) versus its non-fluorinated counterpart.

PropertyStandard PolyindolePoly(7-fluoroindole)Implication for Material Performance
HOMO Energy Level ~ -5.1 eV~ -5.4 eVLower HOMO level improves air stability and hole injection from high work function anodes.
LUMO Energy Level ~ -2.0 eV~ -2.3 eVLower LUMO level can improve electron injection and transport in n-type semiconductors.
Electrochemical Band Gap ~ 3.1 eV~ 3.1 eVBand gap may remain similar, but the absolute energy levels are lowered, which is key for device engineering.
Oxidative Stability ModerateHighIncreased resistance to degradation, leading to more robust and long-lasting devices.
Intermolecular Packing π-π stackingPotentially enhanced π-π stacking or altered morphology due to dipole interactions.Can lead to improved charge carrier mobility in organic field-effect transistors (OFETs).

Expanding Molecular Libraries for Chemical Biology Research

In chemical biology and drug discovery, this compound serves as a valuable building block for the creation of molecular libraries. The indol-2-amine core is a "privileged scaffold," meaning it is a structural motif that is frequently found in compounds with high affinity for various biological targets. By using the 7-fluoro version of this scaffold, chemists can generate libraries of novel compounds with potentially enhanced pharmacological properties.

The fluorine atom at the C7 position provides several key advantages:

Metabolic Stability: The C7 position on an indole ring is a common site for metabolic oxidation by cytochrome P450 enzymes. The presence of a strong, non-hydrolyzable C-F bond at this position effectively blocks this metabolic pathway, potentially increasing the in vivo half-life of a drug candidate.

Modulation of Acidity/Basicity: The electron-withdrawing fluorine atom can subtly alter the pKa of the nearby indole N-H and the 2-amino group, which can fine-tune binding interactions with protein targets.

Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions within a protein binding pocket, such as orthogonal multipolar interactions (C-F···C=O) or weak hydrogen bonds, which can increase binding affinity and selectivity.

Using parallel synthesis techniques, a diverse library can be rapidly constructed from the this compound core by modifying the N1 and C2 positions. This allows for a systematic exploration of the chemical space around the core scaffold to identify compounds with high activity against targets like kinases, G-protein coupled receptors (GPCRs), or ion channels.

Principles of Functional Group Protection and Deprotection in Fluoroindole Synthesis

The successful use of this compound in multi-step synthesis hinges on the strategic use of protecting groups. The molecule contains two distinct nitrogen nucleophiles: the exocyclic 2-amino group and the endocyclic indole nitrogen (N1). To achieve selective functionalization at a desired position, it is essential to temporarily mask the reactivity of other sites.

The key principle is orthogonality , which involves choosing protecting groups for different functional groups that can be removed under different, non-interfering conditions.

Protection of the 2-Amino Group: This primary amine is typically more basic and nucleophilic than the indole nitrogen. It can be selectively protected using standard amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is favored for its stability and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Protection of the Indole N1-Nitrogen: The indole nitrogen is less nucleophilic and more acidic. Its protection often requires deprotonation with a strong base (e.g., sodium hydride, NaH) followed by reaction with an electrophile. Common protecting groups include sulfonyl groups like tosyl (Ts), which are robust but require harsh removal conditions, or silyl (B83357) groups like 2-(trimethylsilyl)ethoxymethyl (SEM), which can be removed under fluoride-mediated conditions (e.g., with TBAF).

The C7-fluorine atom generally does not interfere with common protection/deprotection schemes, but its electron-withdrawing nature slightly increases the acidity of the N1-H, potentially facilitating its deprotonation.

The following table details common orthogonal protection strategies for the fluoroindoleamine scaffold.

Nitrogen AtomProtecting Group (PG)Reagents for ProtectionReagents for DeprotectionOrthogonality Notes
2-Amino (-NH₂) Boc (tert-butyloxycarbonyl)(Boc)₂O, Base (e.g., Et₃N)TFA or HCl in DioxaneCleaved by acid. Stable to base, hydrogenolysis, and fluoride (B91410).
2-Amino (-NH₂) Cbz (Benzyloxycarbonyl)Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Cleaved by hydrogenolysis. Stable to acid, base, and fluoride.
Indole (N1-H) SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, Base (e.g., NaH)TBAF or HF-PyridineCleaved by fluoride sources. Stable to acid, base, and hydrogenolysis.
Indole (N1-H) Ts (Tosyl)Ts-Cl, Base (e.g., NaH)Strong base (e.g., NaOH) or reducing agents (e.g., Mg/MeOH)Very robust. Stable to acid, hydrogenolysis, and fluoride.

By selecting an orthogonal pair, such as Boc for the 2-amino group and SEM for the indole nitrogen, a chemist can selectively deprotect one site while the other remains protected, enabling precise and complex molecular construction. For example, the SEM group could be removed with TBAF to allow for N1-alkylation, followed by the removal of the Boc group with TFA to allow for acylation of the 2-amino group.

Q & A

Q. What are the common synthetic routes for 7-Fluoro-3H-indol-2-amine, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically begins with fluorinated indole precursors. A standard approach involves:

Electrophilic Fluorination : Introducing fluorine at the 7-position using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Amine Functionalization : The 2-amine group can be introduced via Buchwald-Hartwig amination or reductive amination of a nitro precursor. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are critical for regioselectivity .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) improves purity.
Key Parameters :

  • Temperature control during fluorination (0–5°C minimizes side reactions).
  • Catalyst loading (5–10 mol% Pd for amination).
  • Solvent choice (polar aprotic solvents like DMF enhance reaction efficiency).

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms fluorine’s electron-withdrawing effects on adjacent carbons .
  • X-ray Crystallography : Resolves bond lengths (C–F: ~1.34 Å) and dihedral angles, critical for understanding π-stacking interactions in biological systems .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 151.07) .

Advanced Research Questions

Q. How does the 7-fluoro substituent modulate electronic properties and reactivity in this scaffold?

  • Methodological Answer :
  • Electron Effects : Fluorine’s electronegativity increases the indole ring’s electron deficiency, enhancing electrophilic substitution at the 5-position (Hammett σₚ value: +0.43) .
  • Reactivity : The 7-fluoro group stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density at the 2-amine site. Computational studies (DFT) show a 0.15 eV decrease in HOMO energy compared to non-fluorinated analogs .
  • Biological Impact : Fluorine’s hydrophobic effect improves membrane permeability (logP increases by ~0.3 units) .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

  • Methodological Answer :
  • In Situ Trapping : Use scavengers like polymer-bound thiourea to trap unreacted fluorinating agents .
  • Flow Chemistry : Continuous flow systems minimize degradation of thermally unstable intermediates (e.g., nitro intermediates) by reducing residence time .
  • Protection/Deprotection : Boc-protection of the 2-amine group prevents unwanted side reactions during fluorination .

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural Validation : Verify compound purity (>95% by HPLC) and confirm stereochemistry (CD spectroscopy) to rule out batch variability .
  • Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., 5-Fluoro or 6-Fluoro derivatives) to identify substituent-specific trends .

Q. What computational approaches predict binding affinity of fluorinated indoles toward biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Use descriptors like LogP, polar surface area, and fluorine’s electrostatic potential to predict IC₅₀ trends across analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.